

A Comparative Analysis of Tetraethylammonium Cyanide and Potassium Cyanide for Research Applications

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Compound of Interest

Compound Name: *Tetraethylammonium cyanide*

Cat. No.: *B088703*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological and mechanistic properties of **tetraethylammonium cyanide** and potassium cyanide. The information is intended to assist researchers in understanding the distinct cellular effects of these compounds, particularly in the context of neuroscience and toxicology studies. While both are potent sources of the cyanide ion, the accompanying cation—tetraethylammonium (TEA) versus potassium (K^+)—imparts significantly different secondary biological activities.

Executive Summary

The primary mode of toxicity for both **tetraethylammonium cyanide** and potassium cyanide is the inhibition of cellular respiration by the cyanide anion (CN^-). Cyanide potently inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to rapid cellular hypoxia and metabolic acidosis.[1][2][3] However, the cations associated with each compound introduce distinct secondary mechanisms of action. Potassium cyanide (KCN) dissociates into K^+ and CN^- ions. While the potassium ion is a normal physiological ion, a rapid influx can contribute to depolarization of cell membranes. In contrast, tetraethylammonium (TEA) is a well-characterized blocker of various potassium channels, which can significantly alter neuronal excitability and neurotransmitter release.[4][5][6] This makes **tetraethylammonium cyanide** a dual-action compound, acting as both a metabolic poison and an ion channel modulator.

Comparative Data

The following tables summarize the key toxicological and physicochemical properties of **tetraethylammonium cyanide** and potassium cyanide.

Table 1: Acute Toxicity Data

Compound	Organism	Route of Administration	LD50/LD100	Reference
Potassium Cyanide	Human	Oral (LD100)	200–300 mg	[3]
Human	Oral (LD50)	140 mg	[3]	
Rat	Oral (LD50)	10 mg/kg	[3]	
Mouse	Oral (LD50)	8.5 mg/kg	[3]	
Rabbit	Oral (LD50)	5 mg/kg	[3]	
Tetraethylammonium Cyanide	-	-	No specific LD50 data is readily available in the searched literature. However, it is classified as highly toxic, with ingestion of less than 5 grams predicted to be fatal in animal experiments.[7]	[7]

Table 2: Physicochemical Properties

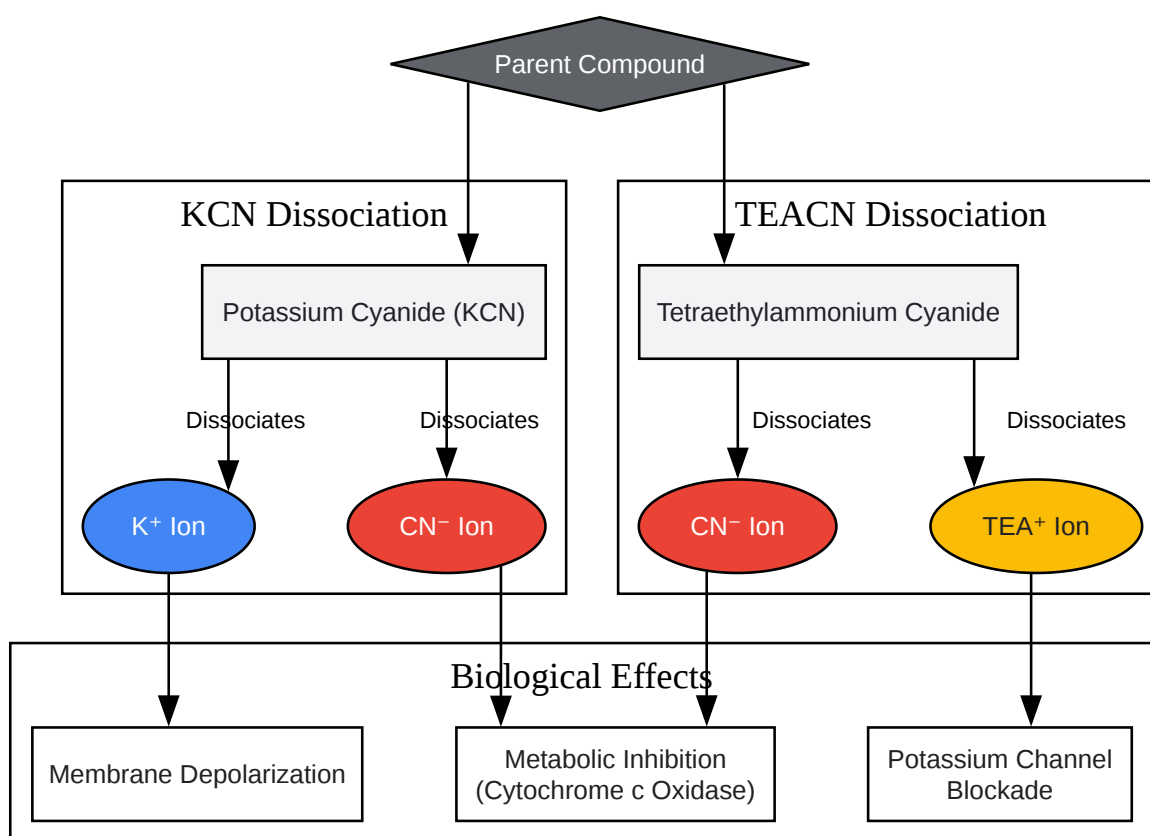
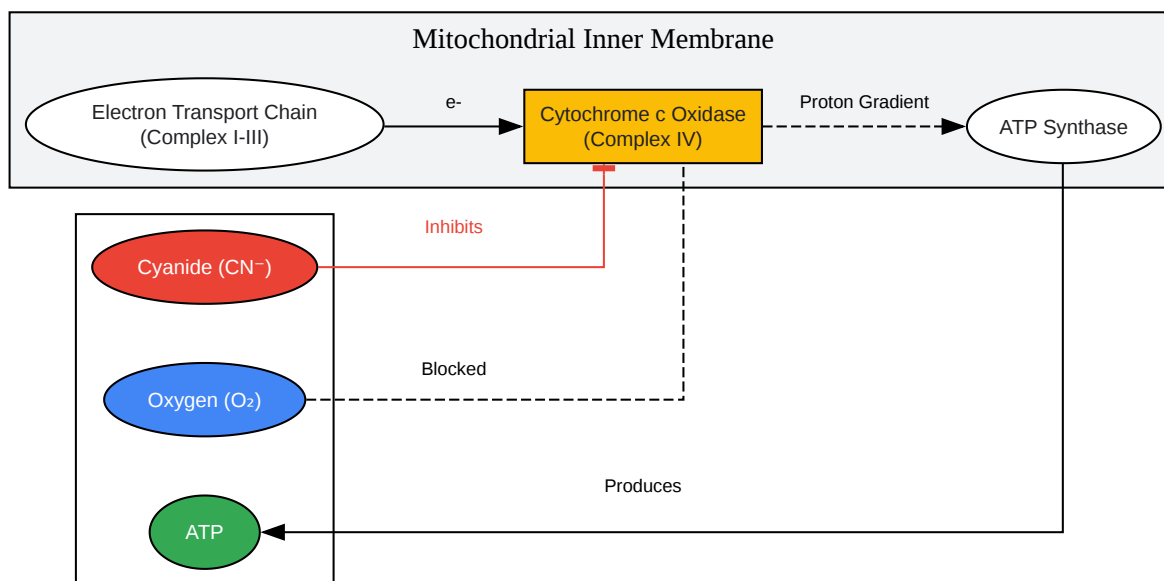
Property	Potassium Cyanide	Tetraethylammonium Cyanide
Formula	KCN	C ₉ H ₂₀ N ₂
Molar Mass	65.12 g/mol	156.27 g/mol
Appearance	White crystalline solid	-
Solubility in Water	71.6 g/100 mL at 25°C[3]	-
Melting Point	634.5 °C[3]	250 °C (decomposes)[8]

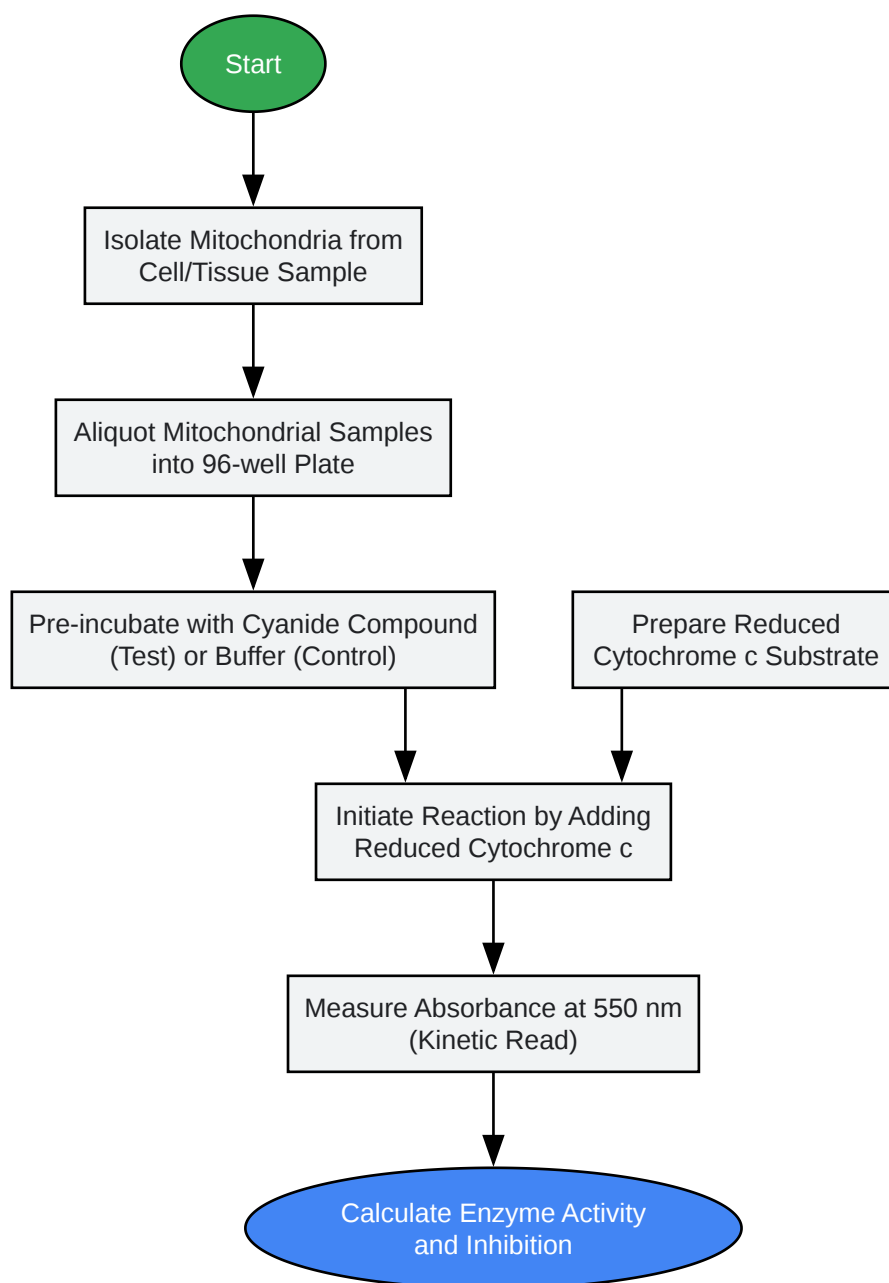
Mechanisms of Action

The Universal Role of the Cyanide Anion

Both compounds, upon dissolution, release the cyanide anion (CN⁻), which is the primary agent of toxicity. The mechanism of cyanide poisoning is well-established and involves the following key steps:

- Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron (Fe³⁺) in the heme a₃ component of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[1][2]
- Blockade of Oxidative Phosphorylation: This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration.[3][9]
- Cellular Hypoxia and ATP Depletion: The inability of cells to use oxygen leads to histotoxic hypoxia.[2] Consequently, the production of ATP via oxidative phosphorylation ceases.
- Lactic Acidosis: Cells are forced to switch to anaerobic metabolism, resulting in the accumulation of lactic acid and subsequent metabolic acidosis.[3]





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